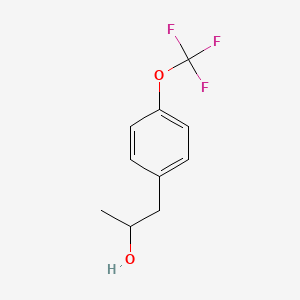
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethoxy)phenyl)propan-2-ol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by reduction. One common method is as follows:
Grignard Reaction: 4-(Trifluoromethoxy)benzaldehyde is reacted with a Grignard reagent such as methylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: 1-(4-(Trifluoromethoxy)phenyl)propan-2-one.
Reduction: 1-(4-(Trifluoromethoxy)phenyl)propane.
Substitution: 1-(4-(Trifluoromethoxy)phenyl)propan-2-yl chloride.
Applications De Recherche Scientifique
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(Trifluoromethyl)phenyl)propan-2-ol
- 1-(4-(Trifluoromethoxy)phenyl)ethanol
- 1-(4-(Trifluoromethoxy)phenyl)butan-2-ol
Uniqueness
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11F3O2 |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3 |
Clé InChI |
UUMVFMQXWKHFEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


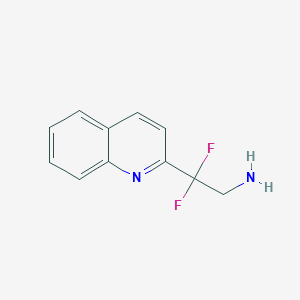

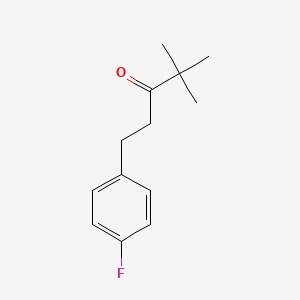
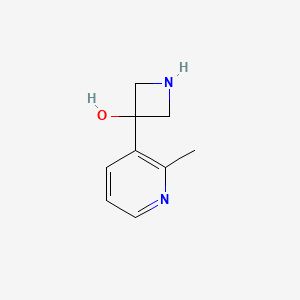
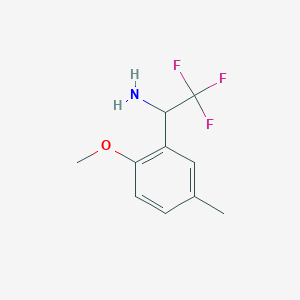
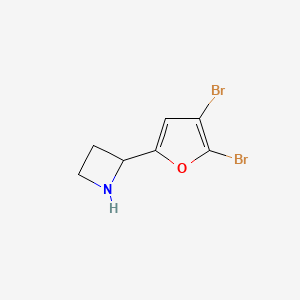
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)


![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)


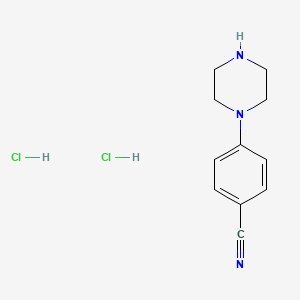
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
